molecular formula C15H16ClN3OS B11770094 N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Cat. No.: B11770094
M. Wt: 321.8 g/mol
InChI Key: AVJMRSMGQDMGPC-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorinated aromatic ring, a pyrimidine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the thioether linkage: This can be achieved by reacting a suitable thiol with a halogenated acetamide under basic conditions.

    Introduction of the pyrimidine ring: This step may involve the use of a pyrimidine derivative that can react with the intermediate formed in the previous step.

    Chlorination and methylation: The aromatic ring can be chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the aromatic ring or the pyrimidine ring.

    Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology and Medicine

In biology and medicine, compounds like this are often investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The thioether linkage and aromatic rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)acetamide: Lacks the pyrimidine ring and thioether linkage.

    2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide: Lacks the chlorinated aromatic ring.

    N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is unique due to the combination of its chlorinated aromatic ring, pyrimidine ring, and thioether linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H16ClN3OS/c1-9-7-10(2)18-15(17-9)21-8-14(20)19-13-6-4-5-12(16)11(13)3/h4-7H,8H2,1-3H3,(H,19,20)

InChI Key

AVJMRSMGQDMGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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